

cross-referencing spectroscopic data of 4-Cyanophenyl 4-butylbenzoate with literature

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Compound of Interest

Compound Name: 4-Cyanophenyl 4-butylbenzoate

Cat. No.: B1345978

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A Comparative Guide to the Spectroscopic Profile of 4-Cyanophenyl 4-butylbenzoate

For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-reference of the spectroscopic data for **4-Cyanophenyl 4-butylbenzoate** against established literature values, facilitating confident identification and quality assessment.

This document presents a detailed comparison of expected spectroscopic data for **4-Cyanophenyl 4-butylbenzoate**, a liquid crystal intermediate, with available literature and database information. The guide covers ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data, offering a valuable resource for verifying experimental results and ensuring compound purity.

Spectroscopic Data Comparison

To facilitate a clear comparison, the following tables summarize the expected and literature values for the key spectroscopic signatures of **4-Cyanophenyl 4-butylbenzoate**.

Table 1: ^1H NMR Spectroscopic Data

Assignment	Expected Chemical Shift (ppm)	Literature Chemical Shift (ppm)	Multiplicity	Integration
H-a	~8.1	Data not available	Doublet	2H
H-b	~7.7	Data not available	Doublet	2H
H-c	~7.3	Data not available	Doublet	2H
H-d	~7.2	Data not available	Doublet	2H
H-e	~2.7	Data not available	Triplet	2H
H-f	~1.7	Data not available	Sextet	2H
H-g	~1.4	Data not available	Sextet	2H
H-h	~0.9	Data not available	Triplet	3H

Note: Specific experimental ^1H NMR data for **4-Cyanophenyl 4-butylbenzoate** was not found in the searched literature. Expected values are based on the analysis of similar structures.

Table 2: ^{13}C NMR Spectroscopic Data

Assignment	Literature Chemical Shift (ppm)
C=O	~164
Ar-C (quaternary)	~154, ~133, ~125, ~110
Ar-CH	~132, ~130, ~122
C≡N	~118
-CH ₂ -	~36, ~31, ~22
-CH ₃	~14

Solvent: CDCl₃.[\[1\]](#)[\[2\]](#)

Table 3: FT-IR Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Literature Wavenumber (cm ⁻¹)
C≡N stretch	~2230	Data not available
C=O stretch (ester)	~1735	Data not available
C-O stretch (ester)	~1270, ~1160	Data not available
Aromatic C-H stretch	~3100-3000	Data not available
Aliphatic C-H stretch	~2960-2850	Data not available
Aromatic C=C stretch	~1600, ~1500	Data not available

Note: Specific experimental FT-IR data for **4-Cyanophenyl 4-butylbenzoate** was not found in the searched literature. Expected values are based on characteristic infrared absorption frequencies for the functional groups present.

Table 4: Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	280.13320
[M+Na] ⁺	302.11514
[M] ⁺	279.12537

Data obtained from predicted values.[3] The NIST WebBook also indicates the availability of an electron ionization mass spectrum for this compound.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

A sample of **4-Cyanophenyl 4-butylbenzoate** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 or 400 MHz NMR spectrometer at room temperature. Data acquisition parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

A more concentrated sample of **4-Cyanophenyl 4-butylbenzoate** (typically 20-50 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The spectrum is recorded on a 75 or 100 MHz NMR spectrometer at room temperature using proton decoupling. A spectral width of 0-200 ppm is typically used, with a sufficient number of scans to obtain a clear spectrum, particularly for quaternary carbons which exhibit weaker signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

For a solid sample, a small amount of **4-Cyanophenyl 4-butylbenzoate** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is recorded using

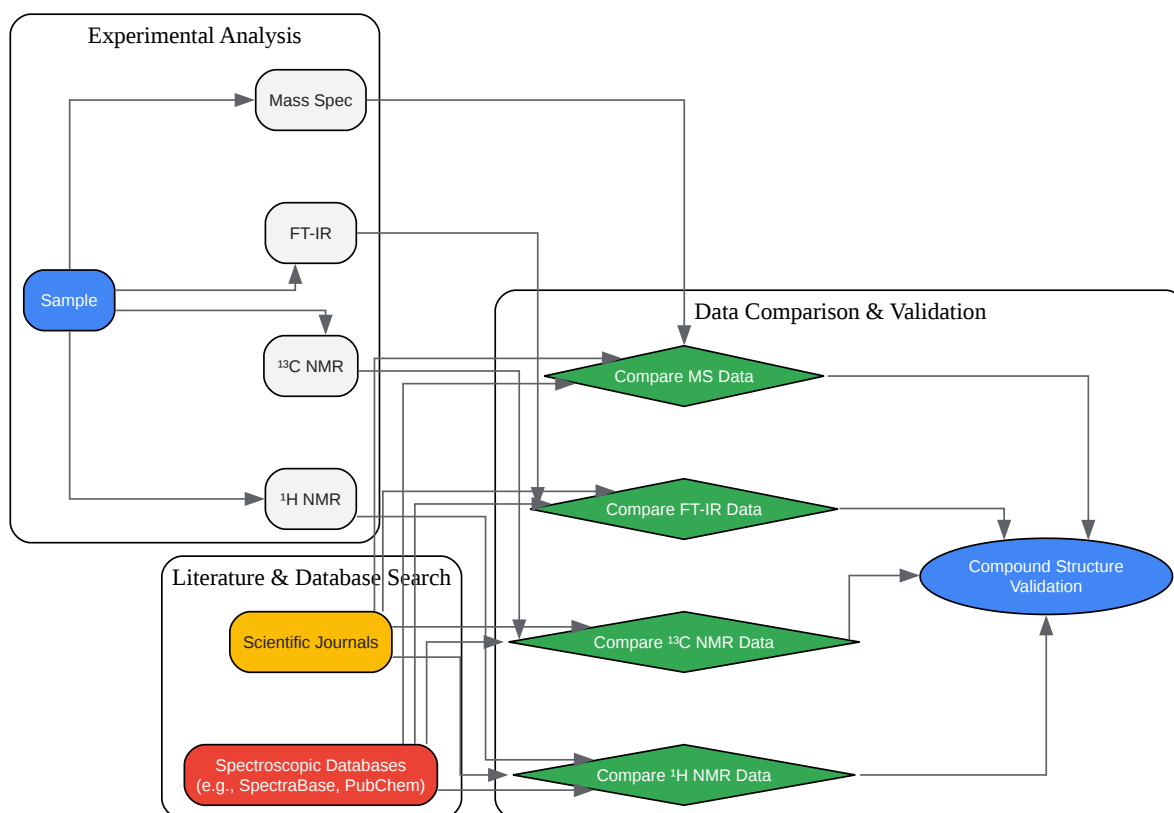
an FT-IR spectrometer over a range of 4000-400 cm^{-1} . A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

For Electron Ionization (EI) mass spectrometry, a dilute solution of **4-Cyanophenyl 4-butybenzoate** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimental spectroscopic data with literature values for compound characterization.



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Caption: Workflow for validating a chemical structure using spectroscopic techniques.

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